molecular formula C9H7NO3 B1331701 6-Acetyl-2(3H)-benzoxazolone CAS No. 54903-09-2

6-Acetyl-2(3H)-benzoxazolone

Cat. No. B1331701
CAS RN: 54903-09-2
M. Wt: 177.16 g/mol
InChI Key: QXBNAXVXLAHDTE-UHFFFAOYSA-N
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Description

6-Acetyl-2(3H)-benzoxazolone is a compound that belongs to the benzoxazolone family, which is known for its biological activity. The structure of benzoxazolone derivatives has been extensively studied due to their relevance in medicinal chemistry. These compounds have been synthesized and analyzed for various biological activities, including analgesic, anti-inflammatory, and antimicrobial properties[“][“].

Synthesis Analysis

The synthesis of 6-acyl-2(3H)-benzoxazolone derivatives has been reported in several studies. One method involves the condensation of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate in acetic acid, yielding the target compound with an 84% success rate[“]. Another approach describes the preparation of a series of 6-acyl-3-substituted-2-(3H)-benzoxazolones, with their structures confirmed by various spectroscopic methods[“]. Additionally, the synthesis of related compounds, such as 4-acetyl-2(3H)-benzothiazolone, has been developed to create biomimetic analogues of benzoxazolone allelochemicals[“].

Molecular Structure Analysis

The molecular structure of benzoxazolone derivatives has been determined using X-ray diffraction and quantum chemical calculations. For instance, the charge density of a related molecule, (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, was studied to understand the dynamics of the molecule and the effect of intermolecular interactions, such as hydrogen bonding, on its structure[“].

Chemical Reactions Analysis

Benzoxazolone derivatives undergo various chemical reactions that are essential for their biological activity. The esterification of 2-benzoxazolon-3-yl-acetic acid with different polyethylene glycols has been performed to produce monoesters with variable properties, which can be used as substrates in enzymatic reactions to yield new cephalosporin derivatives[“].

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazolone derivatives are influenced by the molecular mass of the substituents attached to the benzoxazolone core. For example, the esterification of 2-benzoxazolon-3-yl-acetic acid with polyethylene glycols of different molecular weights results in conjugates with diverse physicochemical properties, which can be tailored to meet specific demands[“]. The synthesized compounds are characterized using techniques such as NMR, IR, UV, MS, and elementary analysis to confirm their structures and properties[“][“][“][“].

Scientific research applications

Synthesis and Pharmacological Potential

  • Cytotoxic Activities: 6-Acetyl-2(3H)-benzoxazolone and its derivatives have shown potential in cytotoxic activities against various tumor cell lines. A study demonstrated that specific chalcones bearing an oxazole cycle, synthesized from 6-Acetyl-2(3H)-benzoxazolone, exhibited concentration-dependent cytotoxic effects at micromolar concentrations, particularly against human B cell precursor leukemia and breast adenocarcinoma cell lines (Ivanova, Momekov, & Petrov, 2013).

  • Analgesic and Anti-Inflammatory Activities: Various derivatives of 6-Acetyl-2(3H)-benzoxazolone have been synthesized and evaluated for their analgesic and anti-inflammatory properties. Some compounds, particularly those with difluorobenzoyl and hydroxyl-phenylethyl groups, displayed significant anti-inflammatory activity in tests like the carrageenin-induced paw oedema test in mice (Gökhan-Kelekçi et al., 2009).

Chemical Synthesis and Characterization

  • Compound Synthesis: The title compound, 6-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-2(3H)-benzoxazolone, has been synthesized by condensation of 6-[3-(4-methoxyphenyl)-2-propenoyl]-2(3H)-benzoxazolone with hydrazine hydrate, yielding an 84% success rate. The structure was confirmed using various spectroscopic methods (Ivanova et al., 2018).

Role as a Privileged Scaffold in Medicinal Chemistry

  • Versatile Therapeutic Applications: 2(3H)-benzoxazolone, including its derivatives, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic phenol or catechol in a metabolically stable template. It has broad therapeutic applications, ranging from analgesic, anti-inflammatory, antipsychotic, to neuroprotective anticonvulsant compounds. It has also shown high affinity for various receptors like dopaminergic and serotoninergic receptors (Poupaert et al., 2005).

properties

IUPAC Name

6-acetyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-5(11)6-2-3-7-8(4-6)13-9(12)10-7/h2-4H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBNAXVXLAHDTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20203399
Record name 2(3H)-Benzoxazolone, 6-acetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20203399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Acetyl-2(3H)-benzoxazolone

CAS RN

54903-09-2
Record name 6-Acetyl-2(3H)-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-09-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(3H)-Benzoxazolone, 6-acetyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Benzoxazolone, 6-acetyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-acetyl-2,3-dihydro-1,3-benzoxazol-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
H Aichaoui, D Lesieur… - Journal of heterocyclic …, 1992 - Wiley Online Library
Benzoxazolinone derivatives have been found to exhibit various pharmacological properties and 6‐acyl‐2(3H)‐benzoxazolones are considered as key starting materials for the …
Number of citations: 44 onlinelibrary.wiley.com
YB Ivanova, GT Momekov, OI Petrov - Heterocyclic Communications, 2013 - degruyter.com
A number of chalcones bearing an oxazole cycle were synthesized by Claisen-Schmidt condensation of 5-acetyl-2(3H)-benzoxazolone or 6-acetyl-2(3H)-benzoxazolone and the …
Number of citations: 22 www.degruyter.com
S Bilginer, HI Gul, FS Erdal, H Sakagami… - Journal of enzyme …, 2019 - Taylor & Francis
In this study, new chalcone compounds having the chemical structure of 6-(3-aryl-2-propenoyl)-2(3H)-benzoxazolones (1–8) were synthesised and were characterised by 1 H-NMR, 13 …
Number of citations: 22 www.tandfonline.com
S Bilginer, HI Gul, FS Erdal, H Sakagami… - Archiv der …, 2020 - Wiley Online Library
In this study, novel halogenated chalcones, 6‐(3‐halogenated phenyl‐2‐propen‐1‐one)‐2(3H)‐benzoxazolones (2a–n), were synthesized for the first time (except 2a), and their …
Number of citations: 10 onlinelibrary.wiley.com
DD Erol, R Demirdamar - Farmaco (Societa chimica italiana: 1989), 1994 - europepmc.org
6-Acetyl-2 (3H)-benzoxazolone derivatives were reacted with appropriate piperidine derivatives and formaldehyde in methanol to give the corresponding 6-acyl-3-piperidinomethyl-2 (…
Number of citations: 16 europepmc.org
H Aichaoui, F Guenadil, CN Kapanda… - Medicinal chemistry …, 2009 - Springer
Chalcones featuring an analgesic/anti-inflammatory pharmacophore, ie, the 2(3H)-benzoxazolone heterocycle, on the one hand, and a radical scavenger moiety, ie, 2,6-di-t-butylphenol…
Number of citations: 40 link.springer.com
L Messaoud, Y Wassila, S Khemissi… - Journal of Chemical …, 2014 - journals.sagepub.com
The synthesis of new 2(3H)-benzoxazolinonylcarboxamides starting from 2-amino-4,6-dimethylpyridine and 2(3H)-benzoxazolone which were designed as anti-inflammatory agents is …
Number of citations: 3 journals.sagepub.com
S BiLGiNER, B ANIL, M Koca… - Turkish Journal of …, 2021 - journals.tubitak.gov.tr
In this study, a new series of Mannich bases, 3-(aminomethyl)-6-{3-[4-(trifluoromethyl) phenyl] acryloyl}-2 (3H)-benzoxazolones (1a-g), were synthesized by the Mannich reaction. …
Number of citations: 13 journals.tubitak.gov.tr
Y Ivanova, G Momekov, O Petrov… - European journal of …, 2007 - Elsevier
A series of 12 new Mannich bases with chalcone core structure were synthesized as potential antineoplastic agents, via N-aminomethylation of two parent 6-(3-aryl-2-propenoyl)-2(3H)-…
Number of citations: 107 www.sciencedirect.com
Y IVANOVA, O PETROV - СОФИЙСКИЯ УНИВЕРСИТЕТ „СВ … - researchgate.net
The synthesis of novel 1, 3-diaryl propenone derivatives and their cytotoxic activity in vitro against tumor cell lines BV-173 and SKW-3 are described. Chalcone derivatives are prepared …
Number of citations: 3 www.researchgate.net

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